

# An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoisonicotinate

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## Compound of Interest

Compound Name: *Ethyl 3-bromoisonicotinate*

Cat. No.: *B189847*

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## Introduction

**Ethyl 3-bromoisonicotinate** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of a bromine atom and an ethyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 3-bromoisonicotinate**, its reactivity, and its applications in synthetic chemistry, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 3-bromoisonicotinate** is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	$C_8H_8BrNO_2$	
Molecular Weight	230.06 g/mol	
CAS Number	13959-01-8	
Appearance	Not explicitly stated, likely a solid or liquid	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not explicitly stated, likely soluble in common organic solvents	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 3-bromoisonicotinate**. The following tables summarize the expected spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Ethyl 3-bromoisonicotinate** is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.7	Doublet	1H	H-2 (proton adjacent to Nitrogen)
~8.6	Singlet	1H	H-6 (proton adjacent to Nitrogen)
~7.8	Doublet	1H	H-5
~4.4	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~164	C=O (ester)
~152	C-2
~150	C-6
~140	C-4
~125	C-5
~122	C-3 (carbon with Bromine)
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1730	Strong	C=O stretch (ester)
~1600, ~1470	Medium-Weak	C=C and C=N stretching (pyridine ring)
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-N stretch
Below 1000	Medium-Strong	C-Br stretch

## Mass Spectrometry

The mass spectrum of **Ethyl 3-bromoisonicotinate** will show a characteristic isotopic pattern for bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

m/z	Interpretation
230/232	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup>
201/203	Loss of ethyl group (-CH <sub>2</sub> CH <sub>3</sub> )
185/187	Loss of ethoxy group (-OCH <sub>2</sub> CH <sub>3</sub> )
156/158	Loss of the ester group (-COOCH <sub>2</sub> CH <sub>3</sub> )
78	Pyridine fragment

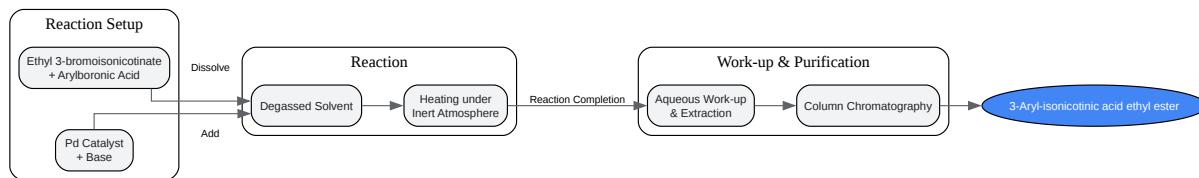
## Reactivity and Synthetic Applications

**Ethyl 3-bromoisonicotinate** is a key intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond on the electron-deficient pyridine ring. This makes it an excellent substrate for various cross-coupling reactions.

## Cross-Coupling Reactions

**Ethyl 3-bromoisonicotinate** readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.

A generalized workflow for a Suzuki-Miyaura coupling reaction involving **Ethyl 3-bromoisonicotinate** is depicted below.



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Caption: Generalized workflow for the Suzuki-Miyaura coupling of **Ethyl 3-bromoisonicotinate**.

## Experimental Protocols

### General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **Ethyl 3-bromoisonicotinate** with an arylboronic acid.

Materials:

- **Ethyl 3-bromoisonicotinate** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq)

- Base (e.g.,  $K_2CO_3$ , 2.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

- To a round-bottom flask, add **Ethyl 3-bromoisonicotinate**, the arylboronic acid, palladium catalyst, and base.
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Degassed solvent is added to the flask via syringe.
- The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-isonicotinic acid ethyl ester.

## General Procedure for Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of **Ethyl 3-bromoisonicotinate** with an alkene (e.g., styrene).

Materials:

- **Ethyl 3-bromoisonicotinate** (1.0 eq)
- Alkene (e.g., styrene, 1.5 eq)
- Palladium catalyst (e.g.,  $Pd(OAc)_2$ , 0.02 eq)

- Ligand (e.g.,  $\text{PPh}_3$ , 0.04 eq)
- Base (e.g.,  $\text{Et}_3\text{N}$ , 2.0 eq)
- Solvent (e.g., DMF or Acetonitrile)

#### Procedure:

- In a Schlenk flask, **Ethyl 3-bromoisonicotinate**, the palladium catalyst, and the ligand are dissolved in the solvent.
- The alkene and the base are then added to the mixture.
- The flask is sealed and the mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere.
- The reaction progress is monitored by TLC or GC-MS.
- After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in an organic solvent and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by column chromatography to yield the corresponding substituted alkene.

## Safety Information

**Ethyl 3-bromoisonicotinate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Ethyl 3-bromoisonicotinate** is a valuable and versatile building block in modern organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it an important precursor for the synthesis of a diverse range of functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and reactivity, which will be of significant value to researchers and scientists working in these fields.

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